3-(Methylsulfanyl)-4-nitrobenzoic acid
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Overview
Description
3-(Methylsulfanyl)-4-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core substituted with a methylsulfanyl group at the 3-position and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-4-nitrobenzoic acid typically involves the nitration of 3-(Methylsulfanyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction: 3-(Methylsulfanyl)benzoic acid is treated with a nitrating mixture (concentrated nitric acid and sulfuric acid) to introduce the nitro group at the 4-position.
Purification: The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), sulfuric acid.
Major Products Formed
Oxidation: 3-(Methylsulfonyl)-4-nitrobenzoic acid or 3-(Methylsulfinyl)-4-nitrobenzoic acid.
Reduction: 3-(Methylsulfanyl)-4-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(Methylsulfanyl)-4-nitrobenzoic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-4-nitrobenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The nitro group can participate in redox reactions, while the methylsulfanyl group can interact with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzoic acid: Lacks the methylsulfanyl group, which reduces its versatility in synthetic applications.
3-(Methylsulfonyl)-4-nitrobenzoic acid: An oxidized form of 3-(Methylsulfanyl)-4-nitrobenzoic acid with different chemical properties.
Uniqueness
This compound is unique due to the presence of both the methylsulfanyl and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-methylsulfanyl-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDDHOWMYREZAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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